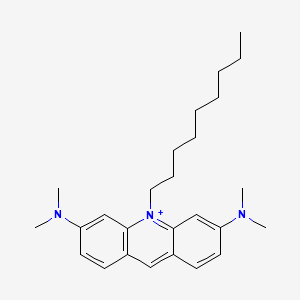

3,6-Bis(dimethylamino)-10-nonylacridinium

Description

Overview of the Acridinium (B8443388) Chemical Scaffold in Academic Research

The acridine (B1665455) scaffold is a nitrogen-containing heterocyclic aromatic compound that has garnered significant interest in various fields of scientific research. tandfonline.comresearchgate.net Its planar, tricyclic structure allows it to intercalate into DNA, a property that has made it a crucial pharmacophore in the design of antitumor drugs. tandfonline.comresearchgate.netnih.gov Beyond oncology, the acridinium core is fundamental to the development of chemiluminescent agents, photoredox catalysts, and fluorescent dyes. ijcce.ac.irnih.govrsc.org

Acridinium derivatives are notable for their applications in chemiluminescence, where they react with agents like hydrogen peroxide to produce light, a process utilized in highly sensitive diagnostic assays. rsc.orgacs.orgsemanticscholar.org In the realm of organic synthesis, acridinium salts have emerged as potent organic photoredox catalysts, capable of facilitating a wide range of chemical transformations using visible light. nih.govrsc.org The versatility of the acridinium scaffold stems from the ability to modify its photophysical and chemical properties through substitution on the acridine ring system. nih.govcardiff.ac.uk These modifications allow for the fine-tuning of characteristics such as redox potentials, excited-state lifetimes, and solubility, making acridinium-based compounds adaptable to diverse research applications. rsc.orgnih.gov

Table 1: Key Applications of the Acridinium Scaffold

| Field of Research | Specific Application |

|---|---|

| Oncology | DNA Intercalating Agents |

| Clinical Diagnostics | Chemiluminescent Labels |

| Organic Synthesis | Photoredox Catalysts |

Historical Development and Key Contributions of Acridinium Derivatives in Scientific Inquiry

The scientific journey of acridinium derivatives began with their use as dyestuffs and antibacterial agents. nih.govijcce.ac.ir A pivotal moment in their history was the popularization of acridine-based compounds for photoredox catalysis by Fukuzumi and later Nicewicz. rsc.org Another significant milestone occurred in 1978 with the clinical success of amsacrine, the first synthetic DNA intercalating agent, which solidified the importance of the acridine scaffold in anticancer drug discovery. nih.gov

In the field of chemiluminescence, acridinium esters were identified as highly efficient light-emitting molecules, often surpassing the performance of other reagents like luminol. ijcce.ac.ir The mechanism of their light emission is well-understood, involving the formation of a dioxetanone intermediate that decomposes to an excited-state acridone, which then emits light. ijcce.ac.iracs.org This understanding has fueled the synthesis of numerous derivatives with tailored properties for immunoassays and other detection methods. rsc.orgcardiff.ac.uk More recently, research has focused on developing acridinium photocatalysts with enhanced stability and tailored redox properties for complex organic synthesis, including late-stage functionalization of molecules. nih.govrsc.org

Significance of 3,6-Bis(dimethylamino)-10-nonylacridinium as a Prototypical Acridinium Analogue in Contemporary Research

This compound serves as a significant analogue in the study of acridinium compounds due to its specific structural features. The 3,6-bis(dimethylamino) substitution pattern is characteristic of the well-known fluorescent dye Acridine Orange and its derivatives, which are widely used as probes for biological systems. The presence of these electron-donating dimethylamino groups influences the electronic and photophysical properties of the acridinium core.

The 10-nonyl group, a long alkyl chain attached to the central nitrogen atom, imparts significant lipophilicity to the molecule. This feature is crucial for its interaction with and partitioning into lipid membranes. Research on related compounds, such as 10-nonyl acridine orange, has demonstrated that the length of the N-alkyl chain is a key determinant of the dye's behavior in mitochondrial membrane staining. researchgate.net Structural studies of similar compounds, like 3,6-Bis(dimethylamino)-10-propylacridinium iodide and 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridinium iodide, reveal how the alkyl chain and the planar acridinium system dictate the crystal packing and intermolecular interactions. researchgate.netnih.govnih.gov Therefore, this compound represents a model compound for investigating the interplay between the fluorescent acridinium core and a long alkyl chain, which is relevant for applications in membrane probing and cellular imaging.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 78125-98-1 |

| Molecular Formula | C26H38N3+ |

Data sourced from MOLBASE. molbase.com

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound and its analogues are primarily driven by the desire to understand and harness its properties as a fluorescent and lipophilic cation. The main objectives of such research include:

Elucidating Membrane Interaction: A primary goal is to study how the nonyl chain facilitates the molecule's incorporation into and movement within biological and artificial membranes. This includes investigating its potential as a probe for mitochondrial membrane potential and mass, although studies on related compounds suggest its fluorescence can be sensitive to changes in membrane potential. researchgate.net

Characterizing Photophysical Properties: Research aims to thoroughly characterize its absorption and fluorescence spectra in various environments. This includes determining quantum yields and how these properties are affected by factors such as solvent polarity and binding to biological macromolecules.

Synthesis of Novel Probes: The compound serves as a scaffold for the synthesis of new and improved fluorescent probes. By modifying the acridinium ring or the alkyl chain, researchers aim to develop derivatives with enhanced specificity, photostability, or sensitivity for particular cellular components or biochemical processes.

Exploring Chemiluminescence Potential: Given that the acridinium core is a known chemiluminescent system, a research objective could be to investigate whether the 10-nonyl derivative can be adapted for use in chemiluminescent assays, particularly in lipophilic environments or for the detection of analytes within membranes.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acridine Orange |

| Amsacrine |

| Luminol |

| 3,6-Bis(dimethylamino)-10-propylacridinium iodide |

| 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridinium iodide |

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKMESCAQLVOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999372 | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78125-98-1, 81650-07-9 | |

| Record name | N(10)-Nonylacridine orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078125981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-N-Nonylacridinium orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081650079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONYLACRIDINE ORANGE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD9ROX569A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Elucidation of 3,6 Bis Dimethylamino 10 Nonylacridinium

Established Synthetic Pathways for Acridinium (B8443388) Core Construction and Functionalization

The synthesis of 3,6-bis(dimethylamino)-10-nonylacridinium begins with the construction of the foundational 3,6-bis(dimethylamino)acridine core, followed by the introduction of the N-10 nonyl group.

Application of Classical Acridine (B1665455) Synthesis Routes for 3,6-Disubstituted Analogues

The construction of the acridine skeleton is a well-established area of heterocyclic chemistry, with several classical methods applicable to the synthesis of substituted analogues. The most prominent of these is the Bernthsen acridine synthesis. wikipedia.orgpharmaguideline.comslideshare.net This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, typically in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.orgpharmaguideline.com For the synthesis of 3,6-bis(dimethylamino)acridine, commercially known as Acridine Orange base, the required precursor would be a symmetrically substituted N,N,N',N'-tetramethyl-1,1'-biphenyl-3,3'-diamine. chemnet.com

Another classical approach that can be applied is the Ullmann condensation, which is used to form C-N bonds, a critical step in preparing the diarylamine precursor needed for the Bernthsen synthesis. pharmaguideline.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.

Introduction of the N-10 Nonyl Moiety: Alkylation Strategies

Once the 3,6-bis(dimethylamino)acridine core is obtained, the final step to produce the target acridinium salt is the alkylation of the heterocyclic nitrogen at the N-10 position. This is a quaternization reaction that converts the neutral acridine base into a positively charged acridinium cation.

The introduction of the nonyl group is typically achieved by reacting 3,6-bis(dimethylamino)acridine with a suitable alkylating agent, such as 1-bromononane (B48978) or 1-iodononane. chemnet.com This nucleophilic substitution reaction involves the lone pair of electrons on the acridine nitrogen atom attacking the electrophilic carbon of the alkyl halide. The resulting product is this compound bromide (or iodide). chemnet.comresearchgate.net The reaction is often carried out in a polar, aprotic solvent to facilitate the formation of the charged product.

Targeted Derivatization Strategies for this compound and Related Analogues

The properties of acridinium salts can be finely tuned through targeted derivatization of the acridine core. These modifications can alter the electronic, steric, and photophysical characteristics of the molecule.

Regioselective Synthesis of this compound Derivatives

The regiochemistry of the acridine ring system dictates the strategies for introducing substituents at specific positions. Electrophilic substitution on the acridine core generally occurs at the 2- and 7-positions, while nucleophilic attack is highly favored at the electron-deficient 9-position. pharmaguideline.com Therefore, to achieve a 3,6-disubstitution pattern as seen in the target molecule, the substituents must be incorporated into the precursors before the cyclization step that forms the acridine ring.

The synthesis of 3,6-diaminoacridine derivatives typically starts with appropriately substituted anilines. ptfarm.pl For 3,6-bis(dimethylamino)acridine, the synthesis would begin with an aniline (B41778) derivative carrying a dimethylamino group at the meta-position. The condensation of this precursor via a method like the Bernthsen synthesis ensures that the dimethylamino groups are positioned correctly in the final tricyclic structure. This precursor-based approach is a fundamental strategy for achieving regioselective synthesis of complex acridine derivatives. nih.govptfarm.pl

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Improving the efficiency and yield of synthetic steps is crucial for the practical application of these compounds. Research has focused on optimizing both the formation of the acridine core and the subsequent N-alkylation.

For the Bernthsen synthesis, traditional methods involving high temperatures and long reaction times with zinc chloride can lead to side products and decomposition. wikipedia.org While using polyphosphoric acid can reduce the reaction temperature, it may also lower the yield. wikipedia.org

Significant improvements have been reported for the N-alkylation step. One key challenge is to achieve high conversion without promoting side reactions. A patented method describes the use of ionic liquids as solvents for the N-alkylation of acridine compounds. google.com This approach has been shown to greatly reduce the required amount of the alkylating agent and significantly increase the conversion efficiency. google.com

Below is a table summarizing the effect of the solvent on the N-alkylation reaction efficiency as described in the patent.

| Alkylating Agent | Solvent | Molar Ratio (Agent:Acridine) | Conversion (%) |

| Alkylating Reagent | Dichloromethane | >20:1 | <70% |

| Alkylating Reagent | Ionic Liquid | <10:1 | >85% |

This table illustrates the enhanced efficiency of N-alkylation in an ionic liquid solvent compared to a conventional organic solvent, as reported in patent WO2009067417A1. google.com

This optimization allows for a more efficient and "greener" synthesis of N-alkyl acridinium compounds, achieving high yields while minimizing the use of potentially toxic alkylating agents. google.com

Advanced Purification and Isolation Methodologies for this compound

The purification of this compound, subsequent to its synthesis, is a critical step to ensure the removal of unreacted starting materials, byproducts, and solvents. The choice of purification method is largely dictated by the nature of the impurities and the physical properties of the acridinium salt.

A common synthetic route involves the N-alkylation of 3,6-bis(dimethylamino)acridine, often carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). Residual NMP can be challenging to remove. A typical procedure involves an initial distillation under reduced pressure to remove the bulk of the solvent. Following this, a series of washing steps are employed. The crude product, often an oil or a solid, is washed with a less polar solvent in which the desired product has low solubility, while the impurities are more soluble.

For acridinium salts, which are often colored solids, trituration is a frequently used purification technique. This involves stirring the crude solid product with a suitable solvent, such as diethyl ether or a mixture of diethyl ether and hexanes. This process helps to dissolve and remove non-polar impurities, leaving the more polar acridinium salt as a purified solid, which can then be collected by filtration.

Recrystallization is another powerful method for purifying solid acridinium salts. The selection of an appropriate solvent system is crucial. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For acridinium salts, polar solvents or solvent mixtures are often effective. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. The purified crystals are then isolated by vacuum filtration and washed with a small amount of cold solvent.

In instances where significant amounts of structurally similar impurities are present, column chromatography may be necessary. However, the separation of highly polar and colored compounds like acridinium salts can be challenging. Normal-phase chromatography on silica (B1680970) gel can be employed, but the selection of an appropriate eluent system is critical to achieve good separation without causing irreversible adsorption of the product onto the stationary phase. A polar mobile phase, often containing a mixture of a chlorinated solvent and an alcohol (e.g., dichloromethane/methanol), is typically required.

The success of the purification process is monitored by analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Diffraction Techniques for Structural Confirmation of this compound

The definitive structural elucidation of this compound relies on a combination of spectroscopic and diffraction methods. These techniques provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for confirming the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the acridine core will appear in the downfield region. The protons of the two dimethylamino groups will give rise to a singlet, and the protons of the nonyl chain will exhibit characteristic multiplets corresponding to the different methylene (B1212753) groups and the terminal methyl group. The chemical shifts and splitting patterns provide crucial information about the connectivity of the atoms.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons of the acridine core, the carbons of the dimethylamino groups, and the carbons of the nonyl chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 8.5 | m | 6H |

| N(CH₃)₂ | ~3.1 | s | 12H |

| N-CH₂- (nonyl) | ~4.5 | t | 2H |

| -(CH₂)₇- (nonyl) | 1.2 - 1.8 | m | 14H |

| -CH₃ (nonyl) | ~0.9 | t | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 140 - 160 |

| Aromatic CH | 110 - 135 |

| N(CH₃)₂ | ~40 |

| N-CH₂- (nonyl) | ~50 |

| -(CH₂)₇- (nonyl) | 22 - 32 |

| -CH₃ (nonyl) | ~14 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. iaph.es The mass spectrum of this compound will show a prominent peak corresponding to the cation [C₂₆H₃₈N₃]⁺. rsc.org The fragmentation pattern can provide further structural information.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Cation

| Ion | Calculated m/z |

| [C₂₆H₃₈N₃]⁺ | 392.3111 |

Advanced Spectroscopic and Photophysical Investigations of 3,6 Bis Dimethylamino 10 Nonylacridinium

Electronic Absorption and Emission Spectroscopy Studies of 3,6-Bis(dimethylamino)-10-nonylacridinium

The electronic structure of the this compound cation features a fused tricyclic system that is nearly planar. This planarity is influenced by the presence of both the dimethylamino groups and the nonyl substitution at the central nitrogen atom. The acridinium (B8443388) moiety itself exhibits mirror symmetry around the central C-N vector. nih.gov The extended conjugation of the aromatic system gives rise to its characteristic electronic absorption bands in the visible region of the electromagnetic spectrum.

The absorption spectrum is dominated by intense transitions that are characteristic of the acridinium chromophore. These transitions are primarily of π→π* character, arising from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The dimethylamino groups at the 3 and 6 positions act as strong electron-donating groups, which significantly influence the energy levels of the molecular orbitals and, consequently, the absorption maxima. The nonyl group at the 10-position, while not directly part of the chromophoric system, can influence the molecule's solubility and aggregation behavior in different solvents, which in turn can subtly affect the absorption spectrum.

The primary absorption band is typically broad and located in the blue-green region of the spectrum. This band is often composed of multiple overlapping electronic transitions, which can be resolved through deconvolution techniques or by studying the absorption spectra in various solvent environments. The position and intensity of this band are sensitive to solvent polarity, with solvatochromic shifts often observed. These shifts provide insights into the change in the dipole moment of the molecule upon electronic excitation.

The fluorescence of this compound is a key feature of its photophysical profile. Upon excitation into its absorption bands, the molecule emits light, typically in the green-yellow region of the spectrum. The fluorescence decay dynamics provide critical information about the rates of radiative and non-radiative processes from the excited singlet state.

Fluorescence lifetime measurements, often conducted using time-correlated single-photon counting (TCSPC), reveal the average time the molecule spends in the excited state before returning to the ground state. These lifetimes are highly dependent on the solvent environment. In aprotic solvents of varying polarity, changes in the fluorescence lifetime can be attributed to solvent-induced changes in the rates of non-radiative decay pathways.

For instance, in non-polar solvents, the molecule may exhibit a longer fluorescence lifetime compared to polar solvents. This is because polar solvents can stabilize charge-separated states, potentially opening up additional non-radiative decay channels and thus shortening the fluorescence lifetime. The viscosity of the solvent also plays a role; in more viscous media, rotational and vibrational motions that can lead to non-radiative decay are hindered, which can result in an increased fluorescence lifetime.

Table 1: Hypothetical Fluorescence Lifetime Data for this compound in Various Solvents

| Solvent | Polarity Index | Viscosity (cP at 20°C) | Fluorescence Lifetime (ns) |

| Hexane | 0.1 | 0.29 | 4.5 |

| Toluene | 2.4 | 0.59 | 4.2 |

| Dichloromethane | 3.1 | 0.44 | 3.8 |

| Acetonitrile | 5.8 | 0.37 | 3.5 |

| Methanol | 5.1 | 0.55 | 3.2 |

| Ethylene Glycol | 6.9 | 16.1 | 4.8 |

Note: The data in this table is illustrative and intended to represent typical trends. Actual experimental values may vary.

The fluorescence intensity of this compound can be modulated by various external factors, leading to either quenching (a decrease in fluorescence) or enhancement (an increase in fluorescence). Understanding these mechanisms is crucial for the application of this compound in sensing and imaging.

Fluorescence Quenching:

Quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET).

Dynamic Quenching: This occurs when the excited fluorophore encounters a quencher molecule in solution. The rate of quenching is dependent on the concentration of the quencher and the diffusion rates of the molecules. The process can be described by the Stern-Volmer equation.

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This mechanism can be distinguished from dynamic quenching by its effect on the fluorescence lifetime; static quenching reduces the fluorescence intensity but does not affect the lifetime of the uncomplexed fluorophore.

FRET: If a suitable acceptor molecule is in close proximity (typically within 1-10 nm) to the excited acridinium dye, non-radiative energy transfer can occur from the acridinium (donor) to the acceptor. The efficiency of this process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two.

Fluorescence Enhancement:

Fluorescence enhancement is often observed when the non-radiative decay pathways of the fluorophore are inhibited. This can occur through several mechanisms:

Rigidization of the Environment: When the molecule is transferred from a fluid solution to a more rigid environment, such as a polymer matrix or upon binding to a macromolecule, the rotational and vibrational motions that contribute to non-radiative decay are restricted. This leads to a higher fluorescence quantum yield and an increase in fluorescence intensity.

Disruption of Quenching Interactions: In some systems, the fluorophore may be self-quenched through the formation of aggregates. The disruption of these aggregates, for example, by the addition of a surfactant or by changing the solvent, can lead to a significant enhancement of fluorescence.

Inhibition of Photoinduced Electron Transfer (PET): If the molecule has a pendant group that can act as an electron donor or acceptor, PET can be a significant non-radiative decay pathway. The binding of an analyte that blocks this PET process can "turn on" the fluorescence.

Molecular Interactions and Mechanistic Studies of 3,6 Bis Dimethylamino 10 Nonylacridinium in Research Models

Interactions with Nucleic Acids: Intercalation Mechanisms and Binding Affinity Studies

As a derivative of acridine (B1665455) orange, NAO is known to interact with nucleic acids primarily through intercalation, a process where the planar acridine ring inserts itself between the base pairs of the DNA or RNA helix. scbt.combose.res.in This interaction is significantly influenced by the compound's cationic nature, which promotes electrostatic attraction to the negatively charged phosphate (B84403) backbone of nucleic acids, and the presence of the 10-nonyl chain, which enhances its binding capabilities. scbt.combose.res.in

The binding of 3,6-Bis(dimethylamino)-10-nonylacridinium to double-stranded DNA (dsDNA) is characterized by distinct spectroscopic changes. Upon intercalation into the DNA double helix, the compound exhibits a strong green fluorescence. Spectroscopic studies pinpoint the absorption maximum of the DNA-bound form at approximately 492 nm, with an emission maximum around 520-525 nm. bose.res.inmedchemexpress.com This fluorescence is a hallmark of the monomeric dye molecule being stabilized within the hydrophobic environment of the DNA base pairs. The process of intercalation places the acridine ring in close proximity to the DNA bases, leading to these characteristic spectral shifts, which are leveraged for visualizing DNA and studying nucleic acid dynamics. scbt.com

Table 1: Spectroscopic Properties of this compound Bound to Nucleic Acids

| Binding Target | Interaction Mode | Excitation λmax (nm) | Emission λmax (nm) | Observed Fluorescence |

|---|---|---|---|---|

| dsDNA | Intercalation | ~492 bose.res.in | ~525 | Green |

| RNA/ssDNA | Electrostatic Binding/Stacking | ~460 | ~650 | Red/Orange |

The interaction of this compound with RNA and single-stranded DNA (ssDNA) results in different spectroscopic outcomes compared to dsDNA. When NAO binds to these single-stranded nucleic acids, it tends to form aggregates through electrostatic interactions, leading to a significant shift in its fluorescence emission to the red region of the spectrum, at approximately 650 nm. This phenomenon, known as metachromasy, allows for the differentiation of double-stranded versus single-stranded nucleic acid structures. The red fluorescence arises from the stacked aggregates of the dye molecules along the RNA strand, a binding mode distinct from the monomeric intercalation observed with dsDNA. While this binding event is well-characterized spectroscopically, detailed studies on the specific structural perturbations induced in the RNA molecule by NAO binding are not extensively documented in the available literature.

Interactions with Proteins and Enzymes: Inhibition and Binding Characterization

While acridine-based compounds are known to interact with various proteins, specific research on the inhibitory effects of this compound on key cellular enzymes is limited.

A comprehensive review of available scientific literature did not yield specific studies detailing the inhibition of topoisomerase or telomerase enzymes by this compound or its immediate analogues such as the methyl or hexyl derivatives. While other structurally distinct acridine compounds have been investigated as topoisomerase inhibitors, this specific area of research for NAO remains to be explored. core.ac.uk

Similarly, molecular docking studies to elucidate the binding modes and interactions of this compound within the active sites of enzymes are not prominently featured in the reviewed literature. Molecular modeling has been successfully applied to understand its interaction with lipid membranes, but its application to enzyme-ligand interactions is not yet reported. mdpi.com

Membrane Permeability and Subcellular Localization Studies of this compound

The 10-nonyl alkyl chain of this compound confers significant hydrophobicity to the molecule, which greatly enhances its ability to permeate cellular membranes. scbt.com This property is crucial for its utility as a fluorescent probe in living cells.

Once inside the cell, NAO exhibits a specific pattern of subcellular localization, primarily accumulating in mitochondria. biotium.comaacrjournals.org This targeting is due to its high affinity for cardiolipin (B10847521), an anionic phospholipid almost exclusively found in the inner mitochondrial membrane. aacrjournals.orgnih.gov The interaction between the cationic acridine headgroup and the two phosphate groups of cardiolipin is strong and specific. mdpi.com Notably, this binding is independent of the mitochondrial membrane potential, which makes NAO a reliable fluorescent marker for quantifying mitochondrial mass and content, irrespective of the organelle's energetic state. biotium.comnih.gov Fluorescence microscopy studies confirm the colocalization of NAO with mitochondria. researchgate.netresearchgate.net Additionally, the dye can accumulate in acidic organelles such as lysosomes, where its aggregation also leads to red fluorescence.

Table 2: Subcellular Localization and Binding Targets of this compound

| Organelle | Primary Molecular Target | Binding Mechanism | Fluorescence |

|---|---|---|---|

| Mitochondria | Cardiolipin | Electrostatic and Hydrophobic mdpi.com | Green (Monomeric)/Red (Aggregated) |

| Lysosomes | Acidic Environment | Aggregation | Red |

| Nucleus | dsDNA / RNA | Intercalation / Stacking | Green / Red |

Influence of the N-10 Nonyl Chain on Hydrophobic Interactions and Membrane Partitioning

The N-10 nonyl chain of this compound plays a pivotal role in its hydrophobic interactions and subsequent partitioning into cellular membranes. This long alkyl chain significantly increases the hydrophobicity of the molecule, facilitating its insertion into the lipid bilayer of membranes. nih.gov Research indicates that this nonyl group is crucial for the compound's high affinity for specific phospholipids (B1166683), most notably cardiolipin, which is predominantly found in the inner mitochondrial membrane. 66.39.31nih.gov

The interaction between NAO and cardiolipin is multifaceted. It involves an electrostatic attraction between the positively charged quaternary amine of the acridine ring and the negatively charged phosphate groups of cardiolipin. nih.gov However, the hydrophobic interactions afforded by the nonyl chain are considered a primary driver for its specific targeting. nih.gov A proposed model suggests that the nonyl chain inserts into the hydrophobic surface exposed by the four fatty acid chains of a single cardiolipin molecule. 66.39.31 This insertion is a key factor in the dye's ability to aggregate at these sites. 66.39.31

Studies comparing NAO with its analogues that have different alkyl chain lengths have further elucidated the importance of the nonyl group. A systematic investigation using analogues with methyl (C1), hexyl (C6), and hexadecyl (C16) chains revealed that the length of the alkyl group significantly influences cellular uptake and mitochondrial targeting. nih.gov While a long alkyl chain is not strictly necessary for binding to cardiolipin in a lipid monolayer, the hexyl and nonyl chains demonstrated superior mitochondrial targeting compared to the shorter methyl or longer hexadecyl chains. nih.gov This suggests an optimal range for the alkyl chain length to achieve effective membrane partitioning and localization.

The affinity of this compound for cardiolipin is remarkably high, with an affinity constant reported to be 2 x 10⁶ M⁻¹. This is significantly greater than its affinity for other negatively charged phospholipids like phosphatidylserine (B164497) and phosphatidylinositol, for which the affinity constant is 7 x 10⁴ M⁻¹. nih.gov The compound shows negligible interaction with zwitterionic phospholipids. nih.govnih.gov This high degree of selectivity is fundamental to its use as a specific marker for cardiolipin-rich membranes.

Table 1: Affinity Constants of this compound for Various Phospholipids

| Phospholipid | Affinity Constant (M⁻¹) |

|---|---|

| Cardiolipin | 2 x 10⁶ |

| Phosphatidylserine | 7 x 10⁴ |

| Phosphatidylinositol | 7 x 10⁴ |

| Zwitterionic Phospholipids | Negligible |

Data sourced from Petit et al., 1992. nih.gov

Live-Cell Imaging Techniques for Tracking this compound Localization in Experimental Systems

The fluorescent properties of this compound make it a valuable tool for live-cell imaging, particularly for visualizing the distribution of cardiolipin in cellular membranes. When used in living cells, NAO selectively stains mitochondria due to its high affinity for cardiolipin in the inner mitochondrial membrane. nih.govnih.gov

Live-cell imaging studies often employ epifluorescence microscopy. For instance, in studies of Escherichia coli, cells are incubated with NAO and then observed using a microscope equipped with a standard fluorescein (B123965) isothiocyanate (FITC) filter set. nih.gov The localization of the dye can reveal the distribution of cardiolipin-rich domains within the bacterial cell membrane. nih.gov In such studies, green fluorescent spots are observed, indicating the binding of NAO to these domains. nih.gov

A key characteristic of NAO's fluorescence is its metachromatic shift upon binding and aggregation. In dilute solutions or when bound as a monomer, it exhibits green fluorescence with an emission maximum around 525 nm. 66.39.31biorxiv.org However, when it binds to cardiolipin and aggregates, its emission spectrum shifts to red, with a peak at approximately 640 nm. 66.39.31medchemexpress.com This spectral shift is a strong indicator of cardiolipin-containing domains. nih.gov

Advanced imaging techniques, such as optical sectioning combined with deconvolution algorithms, have been used to create three-dimensional reconstructions of NAO-stained structures within cells. nih.gov This allows for a more detailed understanding of the spatial organization of cardiolipin domains in the plane of the cell membrane. nih.gov

For quantitative analysis, flow cytometry can be utilized to measure the cellular fluorescence of NAO, which can be correlated with the mitochondrial mass or cardiolipin content of cells. nih.govnih.gov

Table 2: Spectral Properties of this compound (NAO)

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) |

|---|---|---|

| Monomeric (unbound) | ~495 | ~525 |

| Aggregated (bound to cardiolipin) | ~450 | ~640 |

Data compiled from various sources. 66.39.31medchemexpress.comcaymanchem.com

Generation of Reactive Oxygen Species by this compound and Photodynamic Mechanisms (in research contexts)

This compound, as a derivative of acridine orange, possesses photodynamic properties. Acridine orange itself is a known photosensitizer that, upon excitation by light, can generate reactive oxygen species (ROS). mdpi.comu-fukui.ac.jp This occurs through the formation of an excited triplet state of the dye molecule, which can then transfer its energy to molecular oxygen, producing highly reactive singlet oxygen. u-fukui.ac.jp This singlet oxygen can subsequently oxidize various biomolecules, leading to cellular damage.

In the context of research, the photodynamic activity of NAO is often an important consideration during live-cell imaging. Excessive exposure to the excitation light can induce phototoxicity, primarily due to the generation of ROS. researchgate.net This is particularly relevant in mitochondria, where NAO accumulates. The phototoxic effects can manifest as alterations in mitochondrial morphology and a decrease in the mitochondrial membrane potential. researchgate.net

The generation of ROS by NAO is linked to its monomeric form. Studies on acridine orange have shown that monomers have a higher yield of singlet oxygen generation compared to aggregates. mdpi.com While NAO aggregates on cardiolipin, there will still be a population of monomers in equilibrium, and these can contribute to phototoxicity upon illumination. The acidic environment within certain cellular compartments, such as lysosomes where acridine orange is known to accumulate, can also favor the monomeric form and enhance photodynamic efficiency. mdpi.com

While the primary research application of NAO is as a fluorescent probe for cardiolipin, its potential as a photosensitizer in photodynamic therapy (PDT) research is an area of interest, given the properties of its parent compound. The accumulation of NAO in mitochondria, a critical organelle for initiating apoptosis, makes it a potential candidate for targeted PDT studies. The photodynamically induced damage to mitochondria can trigger cell death pathways.

Applications of 3,6 Bis Dimethylamino 10 Nonylacridinium in Chemical Biology and Analytical Chemistry

Design and Development of 3,6-Bis(dimethylamino)-10-nonylacridinium-Based Fluorescent Probes

The design of this compound as a fluorescent probe is centered around the core structure of acridine (B1665455) orange, a well-known intercalating dye. The key modification in this derivative is the attachment of a nonyl alkyl chain at the 10-position of the acridine ring. This nonyl group significantly influences the molecule's lipophilicity, which in turn governs its interaction with cellular components and its localization within biological systems.

The synthesis of this compound bromide involves the reaction of 3,6-bis(dimethylamino)acridine with 1-bromononane (B48978). This straightforward synthetic route allows for the production of the dye for research purposes. The resulting compound is a brown solid soluble in methanol, dimethylformamide, and dichloromethane, and slightly soluble in water.

The fundamental fluorescent properties of this compound bromide have been characterized. It exhibits an absorption maximum at approximately 495 nm in methanol. The core acridine structure is responsible for its fluorescence, while the dimethylamino groups at the 3 and 6 positions act as electron-donating groups that enhance the quantum yield and modulate the spectral properties. The nonyl chain, while primarily influencing localization, can also affect the dye's aggregation behavior, which can lead to shifts in its fluorescence emission spectrum.

Probes for Nucleic Acid Staining and Visualization in Basic Research

The parent compound, acridine orange, is a classic nucleic acid stain that exhibits differential fluorescence depending on the type of nucleic acid it binds to. When it intercalates into double-stranded DNA, it fluoresces green with an emission maximum around 525 nm. In contrast, when it binds to single-stranded RNA or denatured DNA, it forms aggregates that fluoresce red, with an emission maximum around 650 nm wikipedia.orgresearchgate.net. This metachromatic property allows for the simultaneous visualization of both DNA and RNA within cells.

While specific detailed research findings on the nucleic acid staining properties of the 10-nonyl derivative are not as extensively documented as for acridine orange itself, it is expected to retain the fundamental intercalation and electrostatic binding mechanisms. The planar acridinium (B8443388) ring system allows it to insert between the base pairs of DNA, a characteristic feature of many acridine derivatives doi.orgnih.gov. The positive charge on the nitrogen at position 10 facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

The presence of the nonyl chain may influence the probe's permeability across cell membranes and its distribution within different cellular compartments. This lipophilic tail could enhance its ability to penetrate live cells and potentially lead to accumulation in specific organelles, which could be an advantage for in-situ studies of nucleic acids. However, it is also possible that the bulky nonyl group could introduce steric hindrance, potentially altering the specific mode of binding and the resulting fluorescence characteristics compared to the parent acridine orange. Further research is needed to fully characterize these specific interactions and to generate detailed data on its spectral shifts upon binding to various forms of DNA and RNA.

Biosensing Applications of this compound for Anions and Biomolecules in In Vitro Systems

A significant and well-documented application of this compound is in the detection and quantification of the anionic phospholipid, cardiolipin (B10847521). medchemexpress.comselleckchem.comglpbio.comcaymanchem.comnih.gov Cardiolipin is predominantly found in the inner mitochondrial membrane and plays a crucial role in mitochondrial function and apoptosis.

The interaction between this compound and cardiolipin leads to a distinct change in the dye's fluorescence. In the absence of cardiolipin, the monomeric form of the dye exhibits green fluorescence. However, in the presence of cardiolipin, the dye molecules are thought to form dimers or aggregates on the membrane surface, resulting in a shift to red fluorescence emission at around 640 nm. medchemexpress.commedchemexpress.com This spectral shift provides a ratiometric signal that can be used for the quantitative analysis of cardiolipin content. The binding is highly specific, with a much higher affinity for cardiolipin compared to other anionic phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylinositol. caymanchem.com

This specific interaction has been leveraged to develop fluorescent methods for the determination of cardiolipin in solution and in biological membranes. medchemexpress.comnih.gov For instance, a method using 20 µM of the probe in a 50% methanol/water solvent has been shown to provide a linear fluorescence response for cardiolipin concentrations ranging from 0.2 to 10 µM. medchemexpress.comnih.gov

| Analyte | Probe Concentration | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Detection Limit (µM) | Quantification Limit (µM) |

| Cardiolipin | 20 µM | 50% Methanol/Water | 518 | 530 | 0.2 | 0.6 |

While the application for cardiolipin sensing is well-established, the development of this compound-based probes for other anions and biomolecules is not as extensively reported. The principle of fluorescence modulation upon binding could potentially be extended to other targets. For example, the design of acridinium-based probes for anions like fluoride and acetate has been reported, where the anion's nucleophilic attack on the acridinium ring leads to a change in fluorescence. However, specific adaptations of the 10-nonyl derivative for such purposes have not been detailed in the available literature.

Analytical Methodologies for the Detection and Quantification of this compound in Complex Research Matrices

The detection and quantification of acridine dyes, including this compound, in complex research matrices such as biological tissues or environmental samples often rely on chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) is a commonly employed method for the separation of dyes from complex mixtures.

For the detection of acridinium compounds, UV-Vis spectrophotometry can be used, leveraging their strong absorbance in the visible region. However, for higher sensitivity and specificity, mass spectrometry (MS) is the preferred detection method. Techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer excellent capabilities for the determination and quantification of dyes at very low concentrations. researchgate.netnih.govmagtech.com.cn Electrospray ionization (ESI) is a suitable ionization technique for these charged molecules.

While specific, validated analytical methods solely for this compound in various complex matrices are not widely published, the general principles applied to other acridine and commercial dyes would be applicable. Sample preparation would be a critical step and could involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the dye from the matrix and minimize interference. The choice of the stationary and mobile phases in HPLC would be optimized to achieve good separation of the target analyte from other components in the sample.

For quantification, an internal standard would typically be used to correct for variations in sample preparation and instrument response. The development of such a method would involve optimizing parameters such as the mobile phase composition, gradient elution profile, and mass spectrometer settings to achieve the desired sensitivity and accuracy.

Utilization of this compound in Advanced Microscopy Techniques (e.g., Super-Resolution Imaging)

Standard fluorescence microscopy techniques are limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy encompasses a range of techniques that overcome this limitation, allowing for the visualization of cellular structures with much higher detail. Common super-resolution techniques include Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). ibidi.commicroscopyu.com

The parent compound, acridine orange, has been used in various fluorescence microscopy applications, including epifluorescence microscopy and flow cytometry, for decades. wikipedia.org Its ability to differentially stain DNA and RNA makes it a powerful tool for observing cellular morphology and nucleic acid distribution.

There is, however, a lack of specific studies in the scientific literature detailing the use of this compound in super-resolution imaging techniques like STED or STORM. The suitability of a fluorescent probe for super-resolution microscopy depends on specific photophysical properties, such as high photostability, high photon output, and, for techniques like STORM, the ability to photoswitch between a fluorescent and a dark state.

While acridine derivatives can be highly fluorescent, their photostability under the high laser intensities used in STED and their photoswitching capabilities for STORM would need to be systematically evaluated. The development of new fluorescent probes with optimal properties for super-resolution imaging is an active area of research. It is conceivable that with appropriate chemical modifications, acridine-based dyes like this compound could be adapted for use in these advanced imaging modalities, but at present, there is no direct evidence to support their routine application in this context. Further research would be required to explore the potential of this compound in the field of super-resolution microscopy.

3,6 Bis Dimethylamino 10 Nonylacridinium As a Catalyst in Organic Photoredox Reactions

Principles of Acridinium-Mediated Organophotoredox Catalysis

Acridinium (B8443388) salts function as potent photoredox catalysts primarily through an oxidative quenching cycle. The fundamental process begins with the absorption of visible light (typically blue light) by the acridinium cation (Acr⁺), which promotes it to an electronically excited state (Acr⁺*). youtube.com This excited state is a significantly stronger oxidant than the ground state. rsc.org

The general mechanism involves three key pathways through which the excited photocatalyst (PC*) can interact with other molecules rsc.org:

Path I (Reductive Quenching): The excited catalyst can act as an electron shuttle by accepting an electron from a sacrificial electron donor (D), resulting in a reduced photocatalyst (PC•) and an oxidized donor (D•⁺). This reduced form of the catalyst is a strong reductant. rsc.org

Path II (Oxidative Quenching): The excited catalyst can donate an electron to a sacrificial electron acceptor (A), regenerating the ground state photocatalyst and forming a reduced acceptor (A•⁻). rsc.org

Path III (Energy Transfer): The excited photocatalyst can directly transfer its energy to a substrate (S), generating an excited state of the substrate (S*) which can then undergo further reaction. rsc.org

In the context of acridinium catalysts like 3,6-bis(dimethylamino)-10-nonylacridinium, the oxidative quenching cycle is most common. The excited acridinium salt (Acr⁺*) is a powerful single-electron oxidant, capable of abstracting an electron from a suitable organic substrate to generate a highly reactive radical cation. youtube.com This single-electron transfer (SET) event transforms the catalyst into its acridine (B1665455) radical form (Acr•), which must then be re-oxidized to the acridinium cation to complete the catalytic cycle. youtube.com The modularity of acridinium salts allows for fine-tuning of their redox potentials and photophysical properties by modifying substituents on the acridine core, making them versatile for a wide range of synthetic applications. rsc.orgrsc.org

Applications in C-H Functionalization Reactions Mediated by this compound

The high excited-state reduction potential of acridinium photocatalysts makes them ideal for generating radical cations from neutral organic molecules, enabling challenging C-H functionalization reactions. While specific studies detailing the use of the 10-nonyl derivative are not prevalent, the reactivity is characteristic of the 3,6-bis(dimethylamino)acridinium scaffold, exemplified by widely used catalysts such as 9-mesityl-10-methylacridinium (B1239669) (Mes-Acr-Me⁺).

A notable application is in aryl C-H amination, where an arene radical cation is generated and subsequently intercepted by an amine nucleophile to form a new C-N bond. youtube.com Similarly, acridinium catalysts have been employed for the hydrogen isotope exchange (HIE) at benzylic positions. This process involves a dual catalytic system where the acridinium photooxidant works in tandem with a thiol-based hydrogen atom transfer (HAT) catalyst, using D₂O as the deuterium (B1214612) source. researchgate.net These methods highlight the ability of acridinium catalysts to activate otherwise inert C-H bonds under mild, light-mediated conditions.

| Reaction Type | Catalyst Class | Substrate Example | Reagent(s) | Product Type | Ref. |

| Aryl C-H Amination | Acridinium Salt | Arene | Amine Nucleophile | C-H Aminated Arene | youtube.com |

| Benzylic H/D Exchange | Acridinium Salt / Thiol | Electron-rich benzylic C-H | D₂O | Deuterated Benzylic Compound | researchgate.net |

| α-Alkylation of Amines | Acridinium Salt | Carbamate-protected amine | Alkyltrifluoroborate | α-Alkylated Amine | rsc.org |

This table presents representative C-H functionalization reactions enabled by the acridinium catalyst class.

Role in Cross-Coupling and Cross-Dehydrogenative Coupling Reactions

Acridinium photoredox catalysis is frequently combined with transition metal catalysis in dual catalytic systems to achieve a variety of cross-coupling reactions. rsc.org In these systems, the acridinium photocatalyst initiates the reaction by generating a radical intermediate via single-electron transfer, which then enters the catalytic cycle of a transition metal like nickel or palladium. rsc.orgacs.org

For instance, acridinium catalysts facilitate the generation of alkyl radicals from precursors like carboxylic acids or alkyltrifluoroborates. rsc.orgnih.gov These radicals can then participate in nickel-catalyzed cross-coupling reactions for allylic arylation or other C-C bond formations. rsc.org The acridinium salt effectively serves as the initiator, allowing the subsequent coupling steps to proceed under mild conditions that are compatible with a wide range of functional groups.

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for forming chemical bonds by directly coupling two C-H, N-H, or other X-H bonds. Acridinium photocatalysts can play a role in initiating such reactions. For example, in the coupling of N-aryl-1,2,3,4-tetrahydroisoquinolines, a photocatalyst can facilitate the oxidative C-H activation to generate an intermediate that subsequently couples with a partner molecule. researchgate.net

| Reaction Type | Catalytic System | Coupling Partners | Key Role of Acridinium | Product | Ref. |

| Allylic Arylation | Acridinium / Nickel | Allylic alcohol derivative + Aryl halide | Radical generation | Arylated Allyl Compound | rsc.org |

| Decarboxylative Conjugate Addition | Acridinium / Copper | Carboxylic acid + Michael acceptor | Decarboxylation to form alkyl radical | Conjugate Addition Product | nih.gov |

| C-O Cross-Coupling | Acridine-Ligand / Palladium | Aryl halide + Carboxylic acid | Photoinduced reductive elimination | Aryl Ester | acs.org |

This table showcases the role of acridinium catalysts in various cross-coupling methodologies.

Stereoselective Transformations Catalyzed by this compound

Achieving stereoselectivity in photoredox catalysis is a significant challenge due to the involvement of high-energy, often planar, radical intermediates. While direct applications of this compound in stereoselective transformations are not widely documented, research has focused on designing chiral acridinium catalysts to induce enantioselectivity.

One successful strategy involves the synthesis of atropisomeric acridinium salts, where rotational restriction creates a stable, chiral catalyst scaffold. nih.govnih.gov A reported method achieves this through an intramolecular Friedel-Crafts 6π electrocyclization of an ortho-quinone methide iminium intermediate, where a chiral Brønsted acid catalyst controls the stereochemistry of the cyclization via ion-pairing. nih.govnih.gov The resulting enantioenriched acridane is then oxidized to the corresponding atropisomeric acridinium salt. nih.govnih.gov This approach of building chirality directly into the photocatalyst provides a promising avenue for developing future stereoselective reactions mediated by the acridinium class of catalysts.

Mechanism of Electron Transfer and Radical Generation in Acridinium Catalytic Cycles

The catalytic cycle of an acridinium photocatalyst, such as this compound, is a well-defined process initiated by photoexcitation. rsc.org

Photoexcitation: The ground-state acridinium cation (Acr⁺) absorbs a photon of visible light, transitioning to its singlet excited state (¹Acr⁺*). This excited state is a potent oxidant. youtube.com

Single Electron Transfer (SET): The excited catalyst ¹Acr⁺* interacts with an electron-rich substrate (Sub), oxidizing it via single electron transfer to form a substrate radical cation (Sub•⁺). This step reduces the photocatalyst to the acridine radical (Acr•). youtube.com ¹Acr⁺ + Sub → Acr• + Sub•⁺

Radical Propagation: The substrate radical cation (Sub•⁺) is a highly reactive intermediate that can undergo various transformations, such as deprotonation, fragmentation, or addition to another molecule, to generate the desired product radical.

Catalyst Regeneration: To complete the catalytic cycle, the acridine radical (Acr•) must be oxidized back to its initial acridinium cation state (Acr⁺). This is typically achieved by an oxidant present in the reaction mixture, which can be a dedicated sacrificial oxidant or an intermediate generated during the reaction. youtube.com In some dual catalytic systems, the acridine radical can instead act as a reductant, for instance, reducing a Cu(I) species to Cu(0), which then participates in a separate catalytic cycle. nih.gov In this case, the acridine radical is oxidized back to the acridinium cation, closing both cycles simultaneously. nih.gov

Integration of 3,6 Bis Dimethylamino 10 Nonylacridinium in Advanced Materials Research

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 3,6-bis(dimethylamino)acridine core is an electron-rich aromatic system, a characteristic that is foundational for the development of hole-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). The incorporation of the dimethylamino groups enhances the electron-donating nature of the molecule, which can facilitate charge injection and transport, crucial for efficient OLED performance. The N-10 nonyl chain, a long alkyl group, can influence the material's morphology and processability.

In the context of OLEDs, the N-alkyl chain length can affect the intermolecular packing and film-forming properties of organic dyes. Longer alkyl chains, such as the nonyl group in 3,6-Bis(dimethylamino)-10-nonylacridinium, can enhance solubility in organic solvents, making the compound suitable for solution-based processing techniques like spin-coating or inkjet printing, which are cost-effective methods for fabricating large-area OLED displays. Furthermore, the steric hindrance provided by the nonyl chain can prevent aggregation-caused quenching of fluorescence in the solid state, a common issue that limits the efficiency of many organic emitters. This could lead to improved quantum yields and device lifetimes.

While specific performance data for OLEDs incorporating this compound is not yet widely published, the general properties of acridinium (B8443388) salts suggest their potential as either a dopant emitter in a host matrix or as a primary component of the emissive layer. The strong fluorescence of the acridinium core is a key attribute for achieving high brightness in OLEDs.

Table 1: Potential Influence of Structural Moieties on OLED Performance

| Structural Component | Potential Role in OLEDs |

| 3,6-Bis(dimethylamino)acridine Core | Provides the core chromophore for light emission and possesses hole-transporting capabilities. |

| Dimethylamino Groups | Enhance electron-donating properties, potentially improving charge injection and transport. |

| 10-Nonyl Chain | Improves solubility for solution processing and can mitigate aggregation-induced fluorescence quenching. |

Role in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Research

Acridine-based dyes are recognized for their potential as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their intense absorption in the visible region of the solar spectrum. The fundamental principle of a DSSC relies on a dye molecule absorbing photons and injecting electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

The this compound compound possesses several features that make it a promising candidate for DSSC applications. The extended π-conjugated system of the acridinium core allows for strong light absorption. The dimethylamino groups act as powerful electron donors, which can promote efficient charge separation upon photoexcitation. The nonyl chain can serve multiple purposes in this context. It can help to prevent dye aggregation on the TiO₂ surface, which is known to be detrimental to DSSC performance. Additionally, the hydrophobic nature of the alkyl chain can act as a barrier, preventing the electrolyte from reaching the semiconductor surface and thereby reducing charge recombination rates.

Theoretical studies on similar acridine (B1665455) orange dyes have shown that molecular modifications can significantly improve their performance in DSSCs by tuning their absorption spectra and energy levels to better align with the semiconductor's conduction band and the electrolyte's redox potential. The nonyl group, while not directly involved in the electronic transitions, can influence the dye's orientation on the TiO₂ surface, which in turn affects the efficiency of electron injection.

Table 2: Key Parameters of Acridine Dyes for DSSC Applications

| Parameter | Significance in DSSCs | Relevance of this compound |

| Absorption Spectrum | Determines the range of solar spectrum utilized. | Strong absorption in the visible range is characteristic of the acridinium core. |

| HOMO/LUMO Energy Levels | Must be well-aligned with the semiconductor and electrolyte for efficient charge transfer. | The dimethylamino groups raise the HOMO level, facilitating dye regeneration. |

| Molar Extinction Coefficient | A high value leads to greater light-harvesting efficiency. | Acridine dyes typically exhibit high molar extinction coefficients. |

| Molecular Structure | Affects dye aggregation, charge recombination, and stability. | The nonyl chain can suppress aggregation and reduce charge recombination. |

Recent research on novel organic sensitizers for DSSCs has demonstrated power conversion efficiencies exceeding 12%, highlighting the potential of metal-free dyes in photovoltaic technology.

Development of Light-Activated Materials and Responsive Systems Incorporating this compound

Acridinium salts have been extensively studied as potent photoredox catalysts. This functionality stems from their ability to undergo single-electron transfer upon photoexcitation, generating highly reactive radical intermediates. The photophysical properties of acridinium catalysts, such as their excited-state reduction potentials and fluorescence lifetimes, can be fine-tuned through structural modifications.

The this compound structure is well-suited for such applications. The electron-donating dimethylamino groups can modulate the redox potentials of the acridinium core, while the N-10 substitution is known to influence the catalyst's stability and solubility. The long nonyl chain can enhance its solubility in a wide range of organic solvents, which is advantageous for its application in various chemical transformations.

The development of light-activated materials often involves embedding a photosensitive molecule like an acridinium salt into a polymer matrix or attaching it to a surface. In such systems, the nonyl chain of this compound could serve as a flexible linker or an anchoring group. For instance, it could be used to create responsive surfaces that change their properties, such as wettability or adhesion, upon light irradiation. Furthermore, the fluorescence of the acridinium core provides a convenient handle for monitoring the state of the material, making it a component of "smart" materials that can both actuate and report their status.

Table 3: Photophysical Properties of a Related Acridinium Compound

| Compound | Excitation Max (nm) | Emission Max (nm) |

| Acridine Orange 10-Nonyl Bromide | 490 | 510 |

Data for Acridine Orange 10-Nonyl Bromide, a closely related compound, is presented to illustrate the typical spectral range of this class of dyes.

Computational and Theoretical Chemistry Studies of 3,6 Bis Dimethylamino 10 Nonylacridinium

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3,6-Bis(dimethylamino)-10-nonylacridinium

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of acridinium (B8443388) derivatives. For the this compound cation, these calculations can predict the distribution of electron density and identify the most reactive sites within the molecule.

The electron-donating dimethylamino groups at the 3 and 6 positions significantly influence the electronic properties of the acridine (B1665455) core, increasing the electron density of the aromatic system. The long nonyl chain at the 10-position, being an alkyl group, primarily exerts its influence through steric effects and by modifying the molecule's lipophilicity.

Computational studies on similar acridinium structures have shown that the singly occupied molecular orbital (SOMO) in the radical form of the acridine core exhibits greater unpaired electron densities at positions 1, 3, 6, and 8. chinesechemsoc.org This suggests that these positions are key to the reactivity of the molecule. The steric hindrance at positions 1 and 8 often directs reactions to the 3 and 6 positions. chinesechemsoc.org

Table 1: Calculated Quantum Chemical Descriptors for Acridinone (B8587238) Derivatives (Note: Data is illustrative of descriptors used in QSAR studies of related acridinone compounds and not specific to this compound)

| Descriptor | Description |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of a molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |

| Ionization Potential (I) | The energy required to remove an electron from a gaseous atom or molecule. |

This table is based on methodologies described for (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives. researchgate.net

Molecular Dynamics Simulations of this compound Interactions with Biological Mimics

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between molecules like this compound and biological mimics, such as lipid bilayers, which represent cell membranes. nih.govresearchgate.net These simulations can provide an atomic-level view of how the compound orients and interacts with the membrane. nih.gov

For this compound, the cationic acridinium core is expected to interact with the negatively charged phosphate (B84403) headgroups of a lipid bilayer. The long, hydrophobic nonyl tail would likely penetrate the hydrophobic core of the membrane. nih.gov MD simulations can track these interactions over time, revealing the stability of the compound within the membrane and its effect on membrane properties. nih.gov

Studies on related hydrophobic molecules have shown that they can penetrate into the lipid bilayer, with their final localization depending on the specific chemical structure. nih.gov The presence of other membrane components, like cholesterol, can also influence this penetration. nih.gov

Structure-Activity Relationship Prediction for this compound Analogues through In Silico Methods

Quantitative Structure-Activity Relationship (QSAR) studies are in silico methods used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For analogues of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be categorized as physicochemical (e.g., lipophilicity, molar volume) and structural (e.g., topological indices). nih.gov By analyzing a series of related acridinium compounds, a mathematical model can be constructed to predict the activity of new, unsynthesized analogues. nih.gov For instance, studies on other acridinone derivatives have shown that lipophilicity and electronic resonance properties can significantly influence their biological activity. nih.gov

Table 2: Common Descriptors in QSAR Models for Acridine Derivatives (Note: This table is based on descriptors used in studies of various acridine derivatives.)

| Descriptor Type | Example Descriptors | Relevance |

| Physicochemical | logP (lipophilicity), Molar Refractivity (MR) | Relates to membrane permeability and interaction with biological targets. nih.gov |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of molecule-receptor interactions. nih.gov |

| Topological | Wiener index, Molecular Topological Index | Encodes information about molecular size, shape, and branching. researchgate.net |

| Steric | Sterimol parameters | Quantifies the steric bulk of substituents. |

Prediction of Spectroscopic Signatures and Photophysical Behavior of this compound

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic signatures and photophysical behavior of molecules. nih.gov These calculations can provide insights into the absorption and emission spectra of this compound.

The electronic transitions responsible for the characteristic color and fluorescence of acridinium dyes can be assigned based on these theoretical studies. acs.org For instance, the lowest energy absorption band in acridine itself is attributed to a π → π* transition. acs.org The dimethylamino substituents in this compound are expected to cause a red-shift in the absorption and emission spectra compared to the parent acridine.

Computational studies on related acridinium photocatalysts have shown that modifications to the acridinium core and the N-substituent can tune the photophysical properties, such as the excited-state lifetime. chinesechemsoc.orgnih.gov

Table 3: Photophysical Properties of Selected Acridinium Dyes (Note: Data is for related acridinium compounds and serves as a reference for the potential properties of this compound)

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |

| N-Xylyl acridinium | Not specified | Not specified | > 20 |

| Trifluoromethyl-substituted acridinium | Not specified | Not specified | > 20 nih.gov |

| N-Benzyl acridinium | Not specified | Not specified | ~24 nih.gov |

Future Research Directions and Emerging Paradigms for 3,6 Bis Dimethylamino 10 Nonylacridinium

Exploration of Novel Synthetic Pathways and Next-Generation Analogues of 3,6-Bis(dimethylamino)-10-nonylacridinium

The continued relevance of this compound in various scientific fields is highly dependent on the development of innovative synthetic methodologies and the creation of new analogues with enhanced properties.

Novel Synthetic Pathways: Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. While established methods exist, the focus is shifting towards strategies that minimize steps, reduce waste, and lower costs, which have historically hindered the broader adoption of some complex acridinium (B8443388) catalysts. nih.gov A key area of exploration is the use of direct C-H activation and functionalization, which could simplify the construction of the acridinium core and the introduction of diverse substituents. researchgate.net For instance, developing a divergent strategy starting from a common precursor, like a xanthylium salt, allows for the efficient preparation of a wide range of acridinium dyes. nih.gov This approach not only streamlines synthesis but also facilitates a systematic investigation of how different structural modifications impact the molecule's photophysical properties. nih.gov

Next-Generation Analogues: The creation of next-generation analogues of this compound is a promising avenue for tailoring its characteristics for specific applications. Research has shown that structural modifications to the acridinium core significantly influence its stability and photophysical properties. nih.gov Key areas for modification include:

N-Substituent: While the nonyl group in the parent compound imparts specific solubility and steric properties, varying the length and functionality of the N-alkyl or N-aryl substituent can fine-tune these characteristics. Introducing electron-withdrawing groups on an N-aryl substituent, for example, has been shown to increase fluorescence lifetimes. nih.gov

Core Substituents: Altering the groups at positions other than 3, 6, and 10 can modulate the electronic and steric environment. For example, introducing bulky groups like tert-butyl can prevent nucleophilic addition, thereby increasing catalyst stability. nih.gov Benzannulation (fusing benzene (B151609) rings to the core) can be used to red-shift the absorbance profile. nih.gov

Counter-ion: The nature of the anion associated with the acridinium cation can influence solubility and stability. Exploring a wider range of counter-ions could optimize the compound for use in different solvent systems.

The table below summarizes the effects of structural modifications on the properties of acridinium analogues, based on published research. nih.gov

| Modification Type | Position | Example Substituent | Observed Effect on Properties |

| Core Modification | 2,7 | tert-butyl | Similar redox properties to other isomers but significantly longer excited-state lifetime. |

| Core Modification | - | Benzannulation | Red-shifted absorbance profile; slightly diminished excited-state reduction potential. |

| N-Substituent | 10 | Trifluoromethyl-substituted aryl | Increased fluorescence lifetime (>20 ns). |

| N-Substituent | 10 | Xylyl | Increased fluorescence lifetime (>20 ns), likely due to hindered C-N bond rotation. |

| N-Substituent | 10 | Benzyl | Longest reported lifetime in one study (nearly 24 ns). |

Advanced Applications in Interdisciplinary Research Fields Beyond Current Scope

While acridinium compounds are well-established as chemiluminescent labels and photoredox catalysts, future research aims to push their application into new interdisciplinary domains. The unique photophysical properties of this compound make it a candidate for several advanced applications.

Supramolecular Chemistry: The acridinium moiety is a valuable component in the construction of molecular switches and sensors. researchgate.net The nonyl chain of this compound could be exploited as a hydrophobic tail to drive self-assembly into complex supramolecular structures like micelles or vesicles. acs.org These organized assemblies could function as nanoreactors, encapsulating reactants and catalysts to perform chemical reactions in aqueous media, a significant step towards green chemistry. acs.org